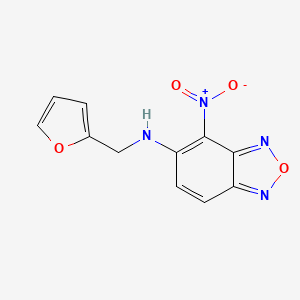
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that features a furan ring, a nitro group, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the reaction of furan-2-ylmethylamine with 4-nitro-2,1,3-benzoxadiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group and the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-4-amino-2,1,3-benzoxadiazol-5-amine.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can be used in imaging and diagnostic applications.
Medicine: Explored for its potential antimicrobial and anticancer properties, leveraging the nitro group’s reactivity.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole moiety can interact with biological macromolecules, making it useful as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its pro-cognitive properties and interaction with monoamine oxidases.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Explored for its potential as an antitumor agent.
Uniqueness
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both a nitro group and a benzoxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
304474-66-6 |
|---|---|
Molecular Formula |
C11H8N4O4 |
Molecular Weight |
260.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C11H8N4O4/c16-15(17)11-9(12-6-7-2-1-5-18-7)4-3-8-10(11)14-19-13-8/h1-5,12H,6H2 |
InChI Key |
NUWCYVCWCZBGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



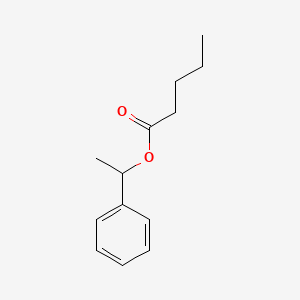
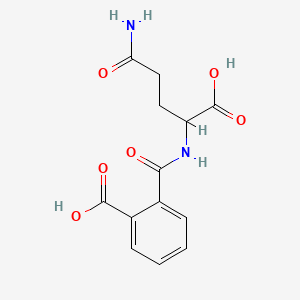

![Ethyl 4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate](/img/structure/B14161671.png)
![Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylate](/img/structure/B14161679.png)
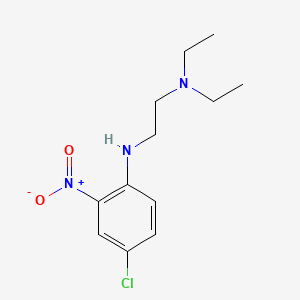

![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
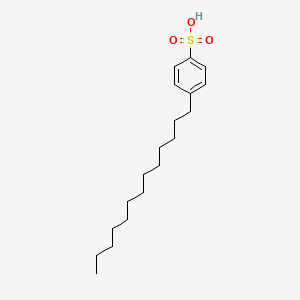

![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)


